3-Nitrophenyl ethyl(methyl)carbamate

描述

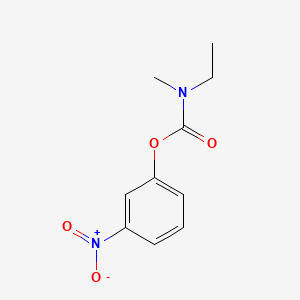

3-Nitrophenyl ethyl(methyl)carbamate (CAS: 1346242-31-6) is a carbamate derivative with the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol. Structurally, it features a 3-nitrophenyl group linked to an ethyl(methyl)carbamate moiety. This compound is primarily recognized as an impurity in Rivastigmine, a cholinesterase inhibitor used to treat dementia . Its synthesis involves reacting 3-nitrophenol with ethyl(methyl)carbamoyl chloride under controlled conditions, achieving a yield of 82.4% via TLC-monitored reactions (CH₂Cl₂/MeOH, 60:1) .

准备方法

利培酮卡巴莫酸杂质的合成涉及多个步骤,从容易获得的前体开始。 一种常见的制备方法是用二苯基甲胺对3-乙酰基苯基乙基(甲基)氨基甲酸酯进行直接不对称还原胺化反应,由铱-膦酰胺配体配合物催化 . 该过程以高对映选择性和收率生成手性胺产物。 工业生产通常采用酒石酸衍生物进行外消旋体的拆分,以获得对映体纯的利培酮 .

化学反应分析

利培酮卡巴莫酸杂质会发生各种化学反应,包括:

氧化: 该反应可以通过过氧化氢或高锰酸钾等氧化剂促进。

还原: 还原反应可以用硼氢化钠或氢化铝锂等还原剂进行。

取代: 亲核取代反应可以使用氢氧化钠或碳酸钾等试剂进行。

这些反应中常用的试剂和条件包括甲醇或乙醇等有机溶剂,反应温度范围从室温到回流条件。 这些反应形成的主要产物包括各种取代的氨基甲酸酯和胺类 .

科学研究应用

利培酮卡巴莫酸杂质有几个科学研究应用:

化学: 它用作利培酮杂质分析中的参考标准,有助于确保药物的纯度和质量.

生物学: 关于利培酮卡巴莫酸杂质的研究有助于了解利培酮的代谢途径和降解产物。

医学: 对该杂质的研究有助于开发更安全、更有效的胆碱酯酶抑制剂来治疗神经退行性疾病。

工业: 它用于制药生产过程的质量控制和监管合规性.

作用机制

利培酮卡巴莫酸杂质的作用机制与利培酮相似。它抑制胆碱酯酶,从而增加脑中乙酰胆碱的水平。 这种胆碱能功能的增强有助于改善阿尔茨海默病和帕金森病患者的认知功能 . 所涉及的分子靶点包括乙酰胆碱酯酶和丁酰胆碱酯酶 .

相似化合物的比较

Comparison with Similar Carbamate Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Selected Carbamates

| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 3-Nitrophenyl ethyl(methyl)carbamate | 3-NO₂-C₆H₄-O-CO-N(CH₂CH₃)(CH₃) | 224.21 | Nitrophenyl, ethyl-methyl |

| Ethyl carbamate | CH₃CH₂-O-CO-NH₂ | 89.09 | Ethyl, unsubstituted NH₂ |

| Vinyl carbamate | CH₂=CH-O-CO-NH₂ | 87.07 | Vinyl, unsubstituted NH₂ |

| 4-Nitrophenyl N-(2-isopropylthiazol-4-ylmethyl)-N-methylcarbamate | 4-NO₂-C₆H₄-O-CO-N(CH₃)(CH₂-thiazole) | 335.38 | Nitrophenyl, thiazole-methyl |

| Methyl (3-hydroxyphenyl)-carbamate | 3-OH-C₆H₄-O-CO-NHCH₃ | 181.18 | Hydroxyphenyl, methyl |

Key Observations :

- Ethyl(methyl) substitution on the carbamate nitrogen distinguishes it from simpler analogs like ethyl carbamate (NH₂ group) and methyl carbamates (single methyl substitution) .

Table 2: Carcinogenic and Mutagenic Profiles

Key Findings :

- Ethyl carbamate and vinyl carbamate exhibit stark differences in carcinogenic potency, with vinyl carbamate forming DNA adducts more efficiently due to metabolic activation to reactive epoxides .

- This compound lacks carcinogenicity data, but its role as a pharmaceutical impurity suggests low acute toxicity in therapeutic contexts .

生物活性

Overview

3-Nitrophenyl ethyl(methyl)carbamate, a carbamate derivative, has garnered attention for its biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This compound is significant in biochemical research and therapeutic applications, especially in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Understanding its biological activity involves examining its mechanism of action, effects on cellular processes, and potential therapeutic applications.

This compound primarily inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By preventing the degradation of acetylcholine, this compound enhances cholinergic signaling, which is crucial for cognitive functions. The inhibition mechanism involves the carbamate moiety forming a covalent bond with the active site of AChE, leading to prolonged acetylcholine action at neuronal synapses.

Key Points:

- Target Enzyme : Acetylcholinesterase (AChE).

- Action : Inhibition leads to increased levels of acetylcholine.

- Implications : Potential therapeutic effects in cognitive disorders.

The biochemical properties of this compound demonstrate its stability and interaction with various cellular components. It has been shown to exhibit good chemical stability under standard conditions but can degrade under extreme environmental factors such as high temperatures or extreme pH levels.

Table 1: Stability and Interaction Characteristics

| Property | Description |

|---|---|

| Chemical Stability | Stable under standard conditions |

| Degradation Factors | High temperature, extreme pH |

| Interaction with Proteins | Forms covalent bonds with AChE |

Cellular Effects

In laboratory studies, this compound has shown significant effects on neuronal cells. It enhances cholinergic signaling by preventing acetylcholine breakdown, which is critical for synaptic transmission and cognitive functions. The compound's effects vary with dosage; lower doses effectively inhibit AChE without significant toxicity, while higher doses may lead to adverse effects .

Case Study: Neurotoxicity Assessment

A study evaluated the neurotoxic effects of various carbamates, including this compound. Results indicated that at low concentrations, the compound exhibited minimal neurotoxic effects while significantly inhibiting AChE activity. However, at higher concentrations, neurotoxic symptoms were observed in animal models .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed when administered and distributed primarily to the brain due to its lipophilic nature. Metabolically, it undergoes hydrolysis and other transformations that can affect its biological activity.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Primarily in brain tissues |

| Metabolism | Hydrolysis and enzymatic transformation |

| Excretion | Renal (urinary) |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-nitrophenyl ethyl(methyl)carbamate?

The synthesis of carbamate derivatives typically involves reacting substituted phenyl groups with carbamoyl chlorides or via nucleophilic substitution. For example, tert-butyl carbamate analogs are synthesized using Boc-protected intermediates and coupling reactions with nitrophenyl derivatives . Specific to this compound, methodologies may involve reacting 3-nitrophenol with ethyl(methyl)carbamoyl chloride under controlled pH and temperature to optimize yield. Purification via column chromatography and validation by melting point analysis are critical steps .

Q. How can structural characterization of this compound be performed?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm the carbamate backbone and nitrophenyl substituents (e.g., aromatic proton signals at δ 7.5–8.5 ppm) .

- IR spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C stretch) validate the carbamate functional group .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 265 for CHNO) and fragmentation patterns confirm molecular weight and structural integrity .

Q. What is the basic toxicological profile of this compound?

While direct data on this compound is limited, related carbamates exhibit neurotoxicity via acetylcholinesterase inhibition. Acute toxicity studies in rodents (e.g., LD determination) and Ames tests for mutagenicity are recommended. Methyl carbamate analogs show carcinogenicity in rats but not mice, highlighting species-specific responses . Environmental toxicity assessments should include aquatic bioassays (e.g., Daphnia magna) .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace levels of this compound?

- Precision issues : Intra-day and inter-day relative standard deviations (RSD) for ethyl carbamate analogs range from 6.72% to 8.76% using GC, necessitating internal standards (e.g., deuterated analogs) for accuracy .

- Matrix interference : In pharmaceutical impurities, HPLC-MS/MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) improves selectivity .

- Detection limits : GC-MS achieves limits of ~35 µg/L for ethyl carbamate in spirits, but sensitivity may vary with derivatization methods .

Q. How can mechanistic toxicology studies elucidate the compound’s bioactivity?

- Enzyme inhibition assays : Measure acetylcholinesterase (AChE) activity using Ellman’s method (λ = 412 nm) to assess neurotoxic potential .

- Metabolic activation : Investigate cytochrome P450-mediated conversion to reactive intermediates (e.g., nitroso derivatives) via in vitro liver microsome models .

- Genotoxicity : Use comet assays or micronucleus tests in human cell lines to evaluate DNA damage .

Q. What strategies are effective for impurity profiling of this compound in pharmaceuticals?

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/base) to identify degradation products .

- LC-UV/HRMS : Monitor impurities using high-resolution mass spectrometry with a Q-TOF detector and compare against pharmacopeial standards (e.g., USP Rivastigmine impurity guidelines) .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) show carbamates degrade via hydrolysis. Stabilizers like antioxidants (e.g., BHT) or inert packaging (argon atmosphere) extend shelf life. NMR tracking of degradation (e.g., loss of nitrophenyl signals) quantifies stability .

Q. How should researchers address contradictions in toxicological data across studies?

- Species-specific responses : Replicate assays in multiple models (e.g., rat vs. mouse hepatocytes) to resolve discrepancies in carcinogenicity .

- Dose-response validation : Use benchmark dose (BMD) modeling to refine NOAEL/LOAEL values .

- Meta-analysis : Pool data from studies like Sen et al. (1992) and Weber et al. (2009) to identify consensus mechanisms .

属性

IUPAC Name |

(3-nitrophenyl) N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-11(2)10(13)16-9-6-4-5-8(7-9)12(14)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFECCKHSYUWCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346242-31-6 | |

| Record name | 3-Nitrophenyl ethyl(methyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346242316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-NITROPHENYL ETHYL(METHYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EM63X2EYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。